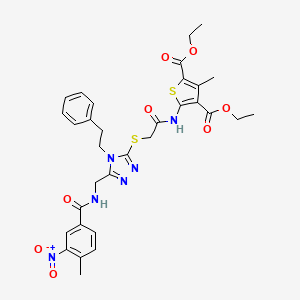

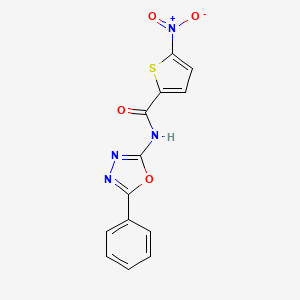

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a derivative of naphtho-furan . It belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group . The compound has been used for antimicrobial activity and exhibits good antibacterial and anti-functional activity .

Synthesis Analysis

The compound is synthesized from novel derivatives of naphtho-furan . The synthesis involves the use of Mass, NMR, and FTIR spectroscopic techniques . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Molecular Structure Analysis

The molecular structure of the compound was elucidated using 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

The compound is synthesized from novel derivatives of naphtho-furan . The synthesis involves the use of Mass, NMR, and FTIR spectroscopic techniques . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by Mass, NMR, and FTIR spectroscopic techniques . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Scientific Research Applications

Synthesis and Biological Activities

Antidiabetic Screening : A study by Lalpara et al. (2021) involved the synthesis of novel dihydropyrimidine derivatives, aiming at evaluating their in vitro antidiabetic activities. These compounds were synthesized by the condensation of newly synthesized benzaldehyde with variously substituted acetoacetanilides and urea, followed by evaluation using the α-amylase inhibition assay, indicating their potential in antidiabetic research Lalpara et al., 2021.

Cytotoxic Evaluation : Research by Adimule et al. (2014) focused on the synthesis of novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety. These compounds were characterized and evaluated for their anticancer properties against various cancer cell lines, showcasing the significant potential of these derivatives in cancer treatment Adimule et al., 2014.

Antioxidant Activity : A series of novel pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activities by Tumosienė et al. (2019). These compounds demonstrated potent antioxidant properties, with some showing activity higher than that of ascorbic acid, highlighting their potential as antioxidants Tumosienė et al., 2019.

Optoelectronic Applications : The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives were investigated for their potential roles in photonic, sensor, and optoelectronic devices by Naik et al. (2019). These studies suggest that derivatives of 1,3,4-oxadiazoles could play an important role in the development of future photonic and optoelectronic devices Naik et al., 2019.

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole ring, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets and cause changes that result in their biological activities .

Biochemical Pathways

It is known that 1,3,4-oxadiazoles can affect a broad range of biochemical pathways due to their wide range of biological properties .

Pharmacokinetics

It is suggested that 1,3,4-oxadiazoles may have improved pharmacokinetic properties .

Result of Action

It is known that 1,3,4-oxadiazoles can have various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Action Environment

It is known that environmental factors can influence the action of many compounds .

Properties

IUPAC Name |

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKJHSALNPYOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)

![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)